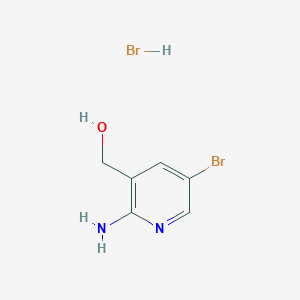
2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide
Vue d'ensemble
Description
2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide is an organic compound with the molecular weight of 283.95 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development process and chemical production process . It is also an important intermediate for the synthesis of antibiotics or bioactive substances .
Synthesis Analysis
The synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine involves the addition of bromine to a solution of 2-amino-3-(hydroxymethyl)pyridine in acetic acid at room temperature. The reaction mixture is then stirred overnight .Molecular Structure Analysis
The IUPAC name of this compound is (2-amino-5-bromo-3-pyridinyl)methanol hydrobromide . The InChI code is 1S/C6H7BrN2O.BrH/c7-5-1-4(3-10)6(8)9-2-5;/h1-2,10H,3H2,(H2,8,9);1H .Physical And Chemical Properties Analysis
2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide is a solid at room temperature . It has a molecular weight of 283.95 . The compound is slightly soluble in water .Applications De Recherche Scientifique
Chemical Synthesis and Halogenation
A study by Canibano et al. (2001) explored the regioselective mono and dihalogenation of various substituted pyridines, including amino and hydroxymethyl-substituted variants, demonstrating the compound's role in regioselective chemical synthesis. The research indicated that amino and hydroxymethyl pyridines could undergo halogenation in high yields, highlighting the reactivity and selectivity of these substrates in chemical transformations (Canibano et al., 2001).
Polymer Science
Monmoton et al. (2008) reported the synthesis of hyperbranched polyelectrolytes from 3,5-bis(bromomethyl)pyridine hydrobromide and its derivatives. This work demonstrated the application of these compounds in creating new materials with potential uses in various fields, including electronics and drug delivery. The study provided insights into the reaction kinetics and structural characterization of the resulting polymers, showcasing the versatility of pyridine derivatives in polymer science (Monmoton et al., 2008).
Organic-Inorganic Hybrid Materials
Li et al. (2007) investigated the synthesis of organic-inorganic hybrid perovskites utilizing aminomethyl pyridine derivatives. By varying the substituent position on the pyridine ring, they obtained materials with different dimensional lead bromide frameworks. This research highlighted the compound's utility in developing novel materials with potential applications in optoelectronics and photovoltaics (Li et al., 2007).
Medicinal Chemistry
Wang et al. (2010) synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives starting from pyridine analogs for investigating their antitumor activities. The study emphasized the importance of pyridine derivatives in medicinal chemistry, showing how modifications in the pyridine core structure can lead to compounds with significant biological activities. This work provides a foundation for the development of new anticancer drugs with enhanced efficacy and selectivity (Wang et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
Orientations Futures
As an organic synthesis intermediate and pharmaceutical intermediate, 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide has potential applications in the synthesis of new antibiotics or bioactive substances . Its future directions would likely involve further exploration of its uses in these areas.
Propriétés
IUPAC Name |
(2-amino-5-bromopyridin-3-yl)methanol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O.BrH/c7-5-1-4(3-10)6(8)9-2-5;/h1-2,10H,3H2,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPYQOTWDYNOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)N)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657326 | |
| Record name | (2-Amino-5-bromopyridin-3-yl)methanol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide | |
CAS RN |
443956-55-6 | |
| Record name | (2-Amino-5-bromopyridin-3-yl)methanol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1519972.png)
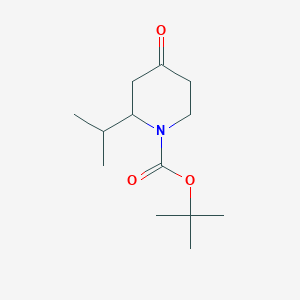
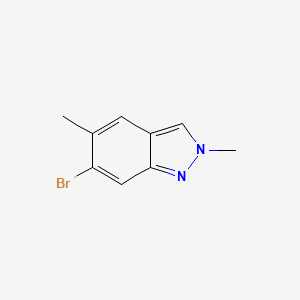
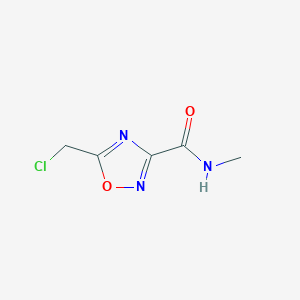


![{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride](/img/structure/B1519983.png)
![2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519984.png)
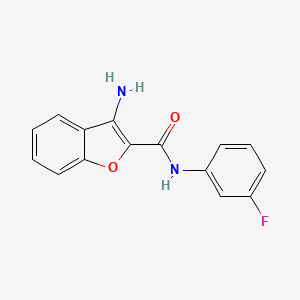
![tert-Butyl 3-[4-(methoxycarbonyl)phenyl]-2,2-dioxo-2lambda~6~-diazathiane-1-carboxylate](/img/structure/B1519986.png)
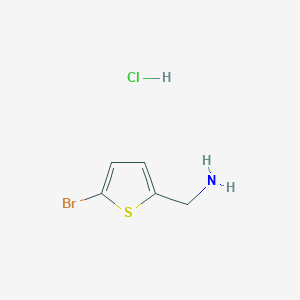
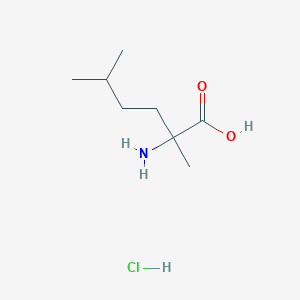
![2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid](/img/structure/B1519990.png)
![4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1519992.png)